Glcnac1-B-3galnac-A-Pnp

Beschreibung

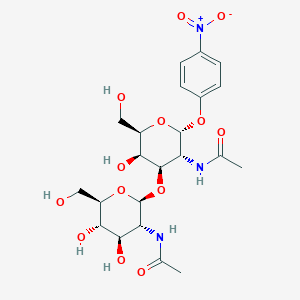

GlcNAc1-β-3GalNAc-α-PNP (core 3-pNP) is a synthetic glycoside derivative featuring a β1-3 linkage between N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), with a para-nitrophenyl (pNP) group attached to the anomeric position of GalNAc. This compound is widely utilized as an acceptor substrate in enzymatic assays to study glycosyltransferases, particularly those involved in O-glycan biosynthesis. Its core 3 structure (GlcNAcβ1-3GalNAc) is a critical motif in mucin-type O-glycosylation, influencing biological processes such as cell adhesion and immune response .

Core 3-pNP is commercially available (e.g., Toronto Research Chemicals, CAS: 125455-64-3) and is frequently employed in high-performance liquid chromatography (HPLC) and enzymatic activity assays to characterize enzyme specificity .

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAUFSCNOLKJP-VHMNXSECSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-64-3 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125455-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

GlcNAc1-B-3GalNAc-A-Pnp is a synthetic glycosyl donor that plays a significant role in the study of glycosylation processes, particularly in the context of O-glycan biosynthesis. This compound serves as a substrate for various glycosyltransferases, which are enzymes responsible for the transfer of sugar moieties to other molecules, thus influencing numerous biological functions including cell signaling, immune response, and cancer progression.

Chemical Structure and Properties

This compound consists of an N-acetylglucosamine (GlcNAc) linked to a galactosamine (GalNAc) moiety via a β1-3 linkage, with a p-nitrophenyl (pNP) group serving as an aglycone. The presence of the pNP group allows for convenient spectrophotometric assays to measure the enzymatic activity associated with glycosyltransfer reactions.

Enzymatic Activity

This compound is primarily utilized as a substrate for studying the activity of polypeptide GalNAc-transferases (GalNAc-Ts). These enzymes initiate O-glycosylation by transferring GalNAc to serine or threonine residues on target proteins. The activity levels of different GalNAc-transferases can be assessed using this substrate.

Table 1: Enzymatic Activity of GalNAc-Transferases with this compound

| Enzyme | Substrate Used | Activity (μmol/h/mg) |

|---|---|---|

| C1GalT | GalNAcα-Bn | 0.042 (100% activity) |

| C2GnT | GlcNAcβ1–3GalNAcα-pNP | 2.1 |

| C3GnT | GlcNAcβ1–3GalNAcα-pNP | 5.8 |

The above table illustrates the comparative activity of various glycosyltransferases when using this compound as a substrate. Notably, C2GnT and C3GnT exhibit significant activity, highlighting their roles in modifying O-glycan structures.

Case Studies

Recent studies have illuminated the biological implications of glycosylation involving this compound:

- Cancer Cell Behavior : Research indicates that core 3 glycans synthesized from GalNAc-Ts using substrates like this compound can impact cancer cell migration and invasion. For instance, metastatic colon cancer cells with enhanced expression of core 3 synthase showed reduced invasive capabilities, suggesting that specific glycan structures may confer protective effects against tumor progression .

- Immune Response Modulation : Glycosylation patterns influenced by this compound also affect immune cell interactions. For example, changes in O-glycan structures on mucins can modulate immune responses, potentially altering susceptibility to infections and autoimmune diseases .

Research Findings

Extensive research has focused on the role of this compound in various biological contexts:

- Glycan Profiling : This compound is utilized in glycan profiling studies to characterize changes in glycosylation patterns associated with disease states, particularly in cancers where aberrant glycosylation is common .

- Enzyme Kinetics : Studies have demonstrated that the kinetic parameters for glycosyltransferases can be effectively determined using this compound as a substrate, providing insights into enzyme specificity and efficiency .

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

GlcNAc1-B-3GalNAc-A-Pnp is primarily utilized as an acceptor substrate for β-1,3-galactosyltransferases. This enzyme catalyzes the transfer of galactose to the GlcNAc residue, facilitating the synthesis of complex carbohydrates. The ability to modify this compound enzymatically opens avenues for creating diverse glycan structures, which are crucial for studying glycoprotein functions and interactions.

Case Study: Glycosyltransferase Specificity

Research has demonstrated that different glycosyltransferases exhibit varying specificity towards this compound. For instance, C2GnT1 and C2GnT2 were studied using derivatives of this compound to determine their substrate specificity. The findings indicated that modifications to the aglycone group significantly influence enzyme activity, paving the way for targeted glycan synthesis in therapeutic applications .

Cancer Research

The role of this compound extends into cancer research, particularly in understanding tumor cell behavior. Modifications involving this compound can impact cell adhesion and migration, which are critical factors in cancer metastasis.

Case Study: Core 3 Glycan Synthesis

In studies involving core 3 mucin-type O-glycan structures, researchers utilized this compound to synthesize analogues that were tested for their effects on cancer cell migration. The introduction of core 3 glycans was shown to suppress tumor formation and metastasis in mouse models, highlighting the protective role these glycans play in gastrointestinal epithelia .

Synthetic Biology

This compound is also significant in synthetic biology for creating novel carbohydrate-based materials. Its ability to undergo enzymatic transformations allows researchers to produce polysaccharides with specific properties tailored for various applications.

Case Study: Discovery of New Biopolymers

Recent studies have identified new biopolymers synthesized from this compound through enzymatic pathways. These include poly-β-1,3-N-acetylglucosamine (acholetin), which has potential applications in biomedicine due to its structural similarity to chitin and its role as a virulence factor in pathogenic bacteria .

Comparative Analysis of Related Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Galβ1-3GalNAcα-pNP | Similar β-1,3 linkage | Lacks N-acetylglucosamine component |

| GlcNAcβ1-6GalNAcα-pNP | β-1,6 linkage instead of β-1,3 | Different branching pattern |

| Galβ1-4GlcNAcα-pNP | β-1,4 linkage | Different sugar backbone |

These comparisons highlight the significance of the β-1,3 linkage configuration found in this compound, which is crucial for its biological functions and applications.

Vergleich Mit ähnlichen Verbindungen

GlcNAc1-β-6GalNAc-α-PNP (Core 6-pNP)

Structural Difference : Core 6-pNP contains a β1-6 linkage between GlcNAc and GalNAc, distinguishing it from the β1-3 linkage in core 3-pNP.

Enzymatic Specificity :

- Relative activity data (Table II in ) further supports this selectivity, with core 3-pNP achieving 100% activity compared to negligible activity for core 6-pNP .

Applications : Core 6-pNP serves as a negative control in assays targeting β1-3 glycosyltransferases and is used to map enzyme active-site geometry .

Galβ1-3GalNAc-β-pNP

Structural Difference : This compound replaces GlcNAc with galactose (Gal) in a β1-3 linkage to GalNAc.

Functional Implications :

- The substitution of GlcNAc with Gal alters substrate recognition by glycosyltransferases. For example, β1-3-galactosyltransferases may preferentially act on Galβ1-3GalNAc-pNP, whereas β1-3-N-acetylglucosaminyltransferases like 3Gn-T6 are inactive toward this compound .

- The presence of Gal instead of GlcNAc also impacts HPLC retention times and solubility due to differences in hydrophilicity .

Galβ1-3[Neu5Acα2-6]GlcNAc-β-pNP

Structural Difference : This derivative includes a sialic acid (Neu5Ac) residue linked α2-6 to GlcNAc, in addition to the Galβ1-3-GalNAc backbone.

Functional Implications :

- This modification is relevant in studies of sialyltransferase inhibitors or glycan masking in immune evasion .

- Stability data indicate that this compound decomposes under oxidative conditions, producing hazardous byproducts (e.g., NOₓ), necessitating careful handling compared to core 3-pNP .

Synthesized and Custom Derivatives

Compounds such as GlcNAc1–3GalNAc1-O-pNP (core 3-O-pNP) and GlcNAc1–6GalNAc1-O-pNP (core 6-O-pNP) are often synthesized in-house or procured from specialized suppliers (e.g., Toronto Research Chemicals, Sigma) . Custom derivatives (e.g., fluorescently labeled variants) are used in advanced assays but require validation against core 3-pNP for enzymatic compatibility .

Research Findings and Implications

- Enzyme Specificity : The β1-3 linkage in core 3-pNP is critical for 3Gn-T6 recognition, as evidenced by HPLC and activity assays. Mutagenesis studies suggest that residue His-395 in 3Gn-T6 interacts directly with the GlcNAc moiety, explaining the lack of activity toward core 6-pNP .

- Structural Modeling : Molecular docking simulations reveal that core 3-pNP occupies a narrower active-site pocket in 3Gn-T6 compared to bulkier derivatives like Galβ1-3GalNAc-β-pNP .

- Biomedical Relevance : Core 3-pNP is a tool compound for studying diseases linked to aberrant O-glycosylation, such as colorectal cancer, where core 3 synthase expression is often downregulated .

Vorbereitungsmethoden

Donor Preparation via N-Acetylhexosamine-1-Kinase (NahK)

The synthesis begins with the generation of the activated sugar donor, GlcNAc-1-phosphate (GlcNAc1-P), using N-acetylhexosamine-1-kinase (NahK) from Bifidobacterium longum JCM1217. In a two-pot system, GlcNAc and ATP are combined in a 1:1.3 molar ratio and incubated with NahK at 37°C for 18 hours. Sequential barium acetate precipitations remove byproducts such as ADP, AMP, and unreacted ATP. The resulting GlcNAc1-P is precipitated with ethanol, washed with acetone, and dried under vacuum. The inclusion of barium acetate in the second pot facilitates phosphate precipitation during the subsequent AchP reaction, driving the synthesis forward.

Glycosylation Reaction with AchP

In the second pot, GlcNAc1-P is dissolved in buffer containing AchP and the acceptor substrate GalNAc-α-PNP at a donor-to-acceptor ratio of 1,000:1. The reaction proceeds at room temperature for 48 hours, with TLC confirming the complete consumption of GlcNAc1-P. AchP, a retaining glycoside phosphorylase, catalyzes the formation of the β1-3 linkage between GlcNAc and GalNAc-α-PNP. The enzymatic specificity ensures regioselectivity, avoiding undesired α-linkages or branching.

Product Isolation and Validation

Post-reaction, barium phosphate precipitates and enzymes are removed via heat denaturation and centrifugation. The supernatant is desalted to eliminate residual barium acetate and lyophilized to yield a white, fluffy product. Structural validation employs thin-layer chromatography (TLC) and mass spectrometry (MS), with additional confirmation from enzymatic digestion using Streptococcus pneumoniae GH101 endo-α-N-acetylgalactosaminidase (EngSP). EngSP cleaves the disaccharide, releasing para-nitrophenol (pNP), which is quantified spectrophotometrically at 405 nm.

β-N-Acetylhexosaminidase-Mediated Synthesis with BbhI

Enzyme Specificity and Reaction Optimization

Bifidobacterium bifidum JCM1254 β-N-acetylhexosaminidase BbhI demonstrates strict regioselectivity for β1-3 linkages, making it suitable for GlcNAcβ1-3GalNAc-α-PNP synthesis. While BbhI is primarily reported for transferring GlcNAc to lactose, its acceptor flexibility suggests compatibility with GalNAc-α-PNP. Reactions are conducted in phosphate buffer (pH 5.8) at 55°C, with 20 mM pNP-β-GlcNAc as the donor and 400 mM GalNAc-α-PNP as the acceptor. The high donor concentration ensures efficient transglycosylation, while elevated temperatures enhance enzyme activity.

Transglycosylation Efficiency and Byproduct Management

BbhI achieves a maximal transglycosylation yield of 44.9% for GlcNAcβ1-3Lac under optimized conditions. Adapting this protocol for GalNAc-α-PNP would require empirical adjustment of donor-acceptor ratios and reaction times. Competitive hydrolysis of the pNP-β-GlcNAc donor is mitigated by maintaining a high acceptor concentration, favoring transfer over hydrolysis.

Yield and Purity Assessment

Product purification involves size-exclusion chromatography to separate the disaccharide from unreacted donors and acceptors. NMR and MS analyses confirm the β1-3 linkage, while EngSP digestion serves as a functional assay for linkage specificity.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

The AchP method offers superior scalability, producing 344.3 mg of product from 1 g of GlcNAc. However, the requirement for two enzymatic steps (NahK and AchP) and barium-mediated purification complicates the workflow. In contrast, BbhI-mediated synthesis is a single-step process but may require higher enzyme loads and costly pNP-β-GlcNAc donors.

Regioselectivity and Side Reactions

Both methods exhibit strict β1-3 regioselectivity, with no detectable α-linkages or branching. However, BbhI may hydrolyze the product if reaction times exceed optimal durations, necessitating precise kinetic control.

Industrial Applicability

AchP’s compatibility with crude enzyme preparations and inexpensive GlcNAc donors makes it suitable for large-scale synthesis. BbhI’s requirement for activated pNP donors limits cost-effectiveness but is advantageous for small-scale research applications.

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing GlcNAc1-β-3GalNAc-α-pNP, and how can purity be rigorously verified?

- Methodological Answer : Synthesis typically involves regioselective glycosylation using protected monosaccharide donors (e.g., trichloroacetimidate or thioglycoside derivatives) under catalytic acidic or enzymatic conditions. Purification via reverse-phase HPLC or silica gel chromatography is critical. Purity verification should combine:

- NMR spectroscopy : Confirm anomeric configuration (e.g., -NMR coupling constants: J ≈ 3–4 Hz for β-linkages; α-anomers show J ≈ 1–2 Hz) .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to validate molecular weight.

- HPLC : Retention time consistency against authenticated standards .

Q. Which analytical techniques are most effective for characterizing GlcNAc1-β-3GalNAc-α-pNP in enzymatic assays?

- Methodological Answer :

- Enzyme kinetics : Use UV-Vis spectroscopy to monitor p-nitrophenol (pNP) release at 405 nm, ensuring substrate-specific activity calculations (e.g., , ) .

- Thin-layer chromatography (TLC) : Track enzymatic hydrolysis in real-time using silica plates and appropriate solvent systems (e.g., n-butanol:acetic acid:water = 2:1:1).

- LC-MS : Confirm product formation and rule out side reactions .

Advanced Research Questions

Q. How should researchers address contradictory kinetic data when using GlcNAc1-β-3GalNAc-α-pNP as a substrate in glycosyltransferase assays?

- Methodological Answer :

- Control experiments : Verify enzyme purity (SDS-PAGE) and activity with positive controls (e.g., commercially available substrates).

- Statistical rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .

- Variable optimization : Test pH, temperature, and cofactor dependencies (e.g., Mn/Mg) to identify confounding factors.

- Data reconciliation : Compare results with orthogonal methods (e.g., isothermal titration calorimetry) to validate binding affinities .

Q. What strategies optimize the stability of GlcNAc1-β-3GalNAc-α-pNP in long-term enzymatic studies?

- Methodological Answer :

- Storage conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis. Reconstitute in anhydrous DMSO or buffer with protease inhibitors .

- Buffer selection : Use 20 mM HEPES (pH 7.4) with 1 mM EDTA to chelate metal ions that may catalyze degradation.

- Stability assays : Periodically analyze samples via HPLC over 24–72 hours to quantify degradation rates .

Q. How can researchers design experiments to resolve discrepancies in substrate specificity reports for GlcNAc1-β-3GalNAc-α-pNP across glycosidase families?

- Methodological Answer :

- Comparative assays : Test the compound against purified enzymes from multiple families (e.g., GH18 vs. GH20) under standardized conditions.

- Structural analysis : Perform molecular docking or X-ray crystallography to identify active-site interactions (e.g., hydrogen bonding with GlcNAc moiety).

- Data normalization : Express activity as % relative to a universal substrate (e.g., pNP-β-D-glucopyranoside) to control for enzyme batch variability .

Q. What advanced statistical methods are appropriate for analyzing dose-response data in GlcNAc1-β-3GalNAc-α-pNP inhibition studies?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism.

- Machine learning : Apply LASSO regression to identify critical variables (e.g., inhibitor concentration, incubation time) influencing efficacy .

- Error propagation : Quantify uncertainty in values via bootstrap resampling (≥1,000 iterations) .

Guidance for Experimental Design & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of GlcNAc1-β-3GalNAc-α-pNP?

- Methodological Answer :

- Detailed protocols : Include molar ratios, reaction times, and purification gradients (e.g., HPLC solvent composition).

- Supplementary data : Provide -/-NMR spectra, HRMS data, and chromatograms in supporting information .

- Batch records : Log lot numbers of reagents and equipment calibration dates to trace variability .

Q. What ethical and reporting standards apply to studies using GlcNAc1-β-3GalNAc-α-pNP in collaborative research?

- Methodological Answer :

- Ethical approval : Declare institutional review board (IRB) approvals for studies involving human/animal tissues .

- Data sharing : Deposit raw kinetic datasets in public repositories (e.g., Zenodo) with DOIs for transparency.

- Co-authorship : Follow CRediT taxonomy to define contributions (e.g., synthesis, data analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.